3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with methoxyphenyl and nitrophenyl intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise in biological assays, including antimicrobial and anticancer activities.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to 3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For instance:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and potential anticancer effects.
1,3,4-thiadiazole derivatives: Exhibiting antimicrobial and other biological activities.
The uniqueness of this compound lies in its specific combination of methoxy and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H18N4O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O5/c1-31-18-10-6-16(7-11-18)14-25-21(27)19-3-2-12-23-20(19)24(22(25)28)13-15-4-8-17(9-5-15)26(29)30/h2-12H,13-14H2,1H3 |
InChI Key |
OAZVIHSNFBQTJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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